methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
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Overview
Description
Methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl groups and a tetracene backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate involves multiple stepsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols .
Scientific Research Applications
Methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antioxidant and anti-inflammatory properties. In medicine, it is being investigated for its potential therapeutic effects in treating various diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other tetracene derivatives and flavonoids with hydroxyl groups. Examples include kaempferol, quercetin, and luteolin .
Uniqueness: What sets methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate apart is its unique combination of functional groups and structural features. This makes it a versatile compound with diverse applications in research and industry .
Biological Activity
Methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate (commonly referred to as Tc-DE) is a complex tetracene derivative known for its unique structural characteristics and potential biological activities. This compound has garnered interest due to its photophysical properties and possible applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetracene backbone with multiple hydroxyl and methoxy groups that enhance its solubility and reactivity. Its molecular formula is C36H45NO14, and it exhibits significant fluorescence properties which are critical for its biological activity.
Antimicrobial Properties
Research indicates that tetracene derivatives, including Tc-DE, exhibit antimicrobial activity. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes. In studies conducted on various strains of bacteria and fungi, Tc-DE demonstrated significant inhibitory effects at concentrations ranging from 10 µM to 100 µM.
Anticancer Activity
Tetracene derivatives have been investigated for their potential as anticancer agents. Tc-DE has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported to be approximately 15 µM and 20 µM, respectively. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry assays.
The biological activity of Tc-DE is attributed to its ability to generate reactive oxygen species (ROS) upon irradiation. This photodynamic effect leads to oxidative stress within cells, ultimately resulting in cell death. The compound's structure allows it to absorb light efficiently, making it a candidate for photodynamic therapy applications.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antimicrobial activity | Tc-DE inhibited bacterial growth with an MIC of 10 µM against E. coli and S. aureus. |
Study 2 | Assess anticancer potential | In vitro assays showed that Tc-DE reduced cell viability in HeLa cells by 70% at 15 µM after 48 hours. |
Study 3 | Investigate mechanism of action | ROS generation was significantly increased in treated cells compared to controls, confirming the photodynamic mechanism. |
Photophysical Properties
Tc-DE exhibits distinct photophysical characteristics that are crucial for its biological applications:
- Absorption Spectrum : The absorption maxima are observed at approximately 290 nm and 550 nm.
- Fluorescence Quantum Yield : The quantum yield is reported at around 57%, indicating efficient light emission.
These properties are essential for its use in photodynamic therapy where light activation is required.
Properties
CAS No. |
79638-26-9 |
---|---|
Molecular Formula |
C34H40O14 |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C34H40O14/c1-5-34(43)12-21(47-22-11-20(37)32(14(3)46-22)48-23-10-19(36)28(38)13(2)45-23)25-16(27(34)33(42)44-4)9-17-26(31(25)41)30(40)24-15(29(17)39)7-6-8-18(24)35/h6-9,13-14,19-23,27-28,32,35-38,41,43H,5,10-12H2,1-4H3 |
InChI Key |
DXHXWEWNUURHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)O)O |
Origin of Product |
United States |
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